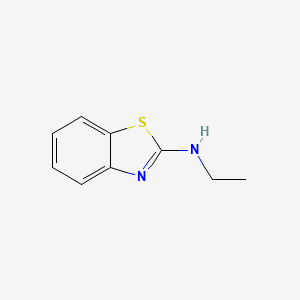

N-Ethyl-1,3-benzothiazol-2-amine

概述

描述

N-Ethyl-1,3-benzothiazol-2-amine is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the 1-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

N-Ethyl-1,3-benzothiazol-2-amine can be synthesized through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

化学反应分析

Oxidation Reactions

N-Ethyl-1,3-benzothiazol-2-amine undergoes oxidation at the sulfur atom in the benzothiazole ring. Common oxidizing agents include:

-

Hydrogen peroxide in aqueous or organic solvents (e.g., methanol) at 25–60°C, yielding sulfoxides.

-

Potassium permanganate under acidic conditions, producing sulfones.

Example Reaction:

Reduction Reactions

The ethylamine side chain and benzothiazole ring can be reduced using:

-

Lithium aluminum hydride (LiAlH4_44) : Reduces the thiazole ring to a dihydrobenzothiazole derivative.

-

Catalytic hydrogenation (H2_22/Pd-C) : Cleaves the C–S bond, yielding substituted aniline derivatives .

Experimental Conditions:

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| LiAlH | THF | Reflux | Dihydrobenzothiazole derivative | 68% | |

| H (1 atm)/Pd-C | EtOH | 25°C | N-Ethyl-2-aminothiophenol | 72% |

Nucleophilic Substitution

The ethyl group at the 1-position participates in nucleophilic displacement reactions:

Alkylation/Acylation

-

Reaction with chloroacetyl chloride : Forms acetamide derivatives under basic conditions (KCO) in DMF .

-

Microwave-assisted substitution : Ethyl chloroacetate reacts with 2-mercaptobenzothiazole derivatives in acetone, yielding ethyl sulfanyl acetates .

Example Protocol :

-

Dissolve this compound (0.01 M) in acetone.

-

Add KCO (0.005 M) and ethyl chloroacetate (0.01 M).

-

Reflux for 2–4 hours or irradiate under microwaves (300 W, 80°C).

-

Isolate product via recrystallization (yield: 85–92%).

Product:

Triazine Coupling

Reaction with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in THF at 0°C produces triazine-linked benzothiazoles, used in drug discovery .

Key Data :

| Substrate | Equiv. Cyanuric Chloride | Time | Product Yield |

|---|---|---|---|

| This compound | 1.0 | 30 min | 26% |

Condensation Reactions

Benzothiazole derivatives participate in Knoevenagel condensations with aromatic aldehydes. For example:

-

Reaction with 5-nitro-2-furaldehyde in ethanol (piperidine catalyst) forms α,β-unsaturated ketones .

Mechanism:

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration and halogenation:

-

Nitration : Concentrated HNO/HSO at 0°C introduces nitro groups at the 5-position .

-

Bromination : N-Bromosuccinimide (NBS) in CCl yields 5-bromo derivatives .

Optimized Nitration Conditions :

-

Temp: 0°C → 25°C (gradual warming)

-

Yield: 76%

Thermal Degradation

At temperatures >200°C, the compound decomposes via:

-

Cleavage of the C–N bond, releasing ethylamine.

-

Ring-opening to form thiocyanate byproducts.

Comparative Reactivity Table

科学研究应用

Medicinal Chemistry

N-Ethyl-1,3-benzothiazol-2-amine has been investigated for its potential as an anticancer agent . Studies have shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, research indicates that compounds similar to this compound exhibit significant activity against ovarian, breast, and lung cancers due to their ability to target specific molecular pathways involved in tumor growth .

Antimicrobial Activity

Another promising application of this compound is its antimicrobial properties . Compounds in the benzothiazole family have been shown to possess activity against a range of pathogens including bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .

Protein Misfolding Disorders

Recent studies have explored the role of benzothiazole derivatives in addressing protein misfolding disorders , such as Alzheimer's and Parkinson's diseases. This compound may help reduce protein aggregation through mechanisms that stabilize misfolded proteins or promote their correct folding .

Dye and Pigment Production

This compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. The compound serves as a precursor for synthesizing more complex dye structures that are used in textiles and coatings .

Agricultural Chemicals

In agriculture, derivatives of benzothiazole are being explored for their potential use as pesticides . Their ability to disrupt biological processes in pests makes them suitable candidates for developing safer and more effective agricultural chemicals .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer effects of this compound derivatives found that these compounds significantly inhibited cell growth in vitro across several cancer types. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, suggesting a promising avenue for further drug development .

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against various bacterial strains. Results showed a notable reduction in bacterial viability at low concentrations, indicating its potential as a lead compound for new antimicrobial agents .

作用机制

The mechanism of action of N-Ethyl-1,3-benzothiazol-2-amine varies depending on its application:

Protein Aggregation Inhibition: The compound interacts with misfolded proteins, preventing their aggregation and subsequent formation of toxic fibrils.

Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.

Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

相似化合物的比较

N-Ethyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives:

2-Aminobenzothiazole: Lacks the ethyl group, making it less lipophilic and potentially altering its biological activity.

N-Methyl-1,3-benzothiazol-2-amine: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and solubility.

5-Nitro-1,2-benzothiazol-3-amine: Contains a nitro group, significantly impacting its electronic properties and biological activity

This compound stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

生物活性

N-Ethyl-1,3-benzothiazol-2-amine (C9H10N2S) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with ethyl amines. Various synthetic routes have been explored to enhance yield and purity. For instance, microwave-assisted synthesis has been reported to improve reaction times and efficiency in producing benzothiazole derivatives .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For example, compounds derived from benzothiazole showed selective activity against Pseudomonas aeruginosa, a common pathogen associated with infections .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antifibrillary Activity

A study evaluated the antifibrillary activity of this compound on proteins prone to aggregation such as transthyretin (TTR). The compound was tested for its ability to reduce fibril formation using Thioflavin T fluorescence assays. Results indicated a significant reduction in fibril formation at low micromolar concentrations, highlighting its potential in treating amyloid-related diseases .

Case Study 2: Dual Inhibitors of Bacterial Topoisomerases

Another investigation focused on the development of dual inhibitors targeting bacterial topoisomerases using benzothiazole derivatives. This compound demonstrated effective inhibition against both DNA gyrase and topoisomerase IV enzymes from E. coli, showcasing broad-spectrum antibacterial activity .

属性

IUPAC Name |

N-ethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJIVJKZYGYWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182539 | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28291-69-2 | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028291692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。